molecular formula C19H20N4O2 B2541518 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 1448061-02-6

2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2541518
CAS No.: 1448061-02-6
M. Wt: 336.395
InChI Key: LVLOPGWMZDIUHY-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxy group, a pyrazolyl group, and a pyridinyl group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolyl intermediate, which is then coupled with a phenoxy-substituted amide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide
  • 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
  • 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Uniqueness

Compared to similar compounds, 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .

Properties

IUPAC Name

2-phenoxy-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-15(25-16-7-3-2-4-8-16)19(24)21-12-14-23-13-10-18(22-23)17-9-5-6-11-20-17/h2-11,13,15H,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLOPGWMZDIUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CC(=N1)C2=CC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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